Licoflavone C
Overview
Description
Licoflavone C: (CAS Number: 72357-31-4) is a natural flavonoid compound obtained from Genista ephedroides. It belongs to the flavone class of compounds and has a molecular formula of
C20H18O5
. This compound has been studied for its potential health benefits, particularly its ability to reduce genotoxicity caused by cancer agents in human peripheral lymphocytes .Mechanism of Action
Target of Action
Licoflavone C, also known as 8-Prenylapigenin, is a flavonoid compound that has been found to interact with several targets. The primary targets of this compound include the VEGFR-2 and estrogen receptors (ERα and ERβ) . These targets play crucial roles in various biological processes, including cell proliferation, apoptosis, migration, invasion, and epithelial-mesenchymal transition .
Mode of Action
This compound interacts with its targets in a specific manner. It has been found to block the VEGFR-2 signaling pathway , which is crucial for angiogenesis and tumor growth. By blocking this pathway, this compound can inhibit the proliferation of cancer cells .
In addition, this compound acts as an agonist of estrogen receptors . It binds to these receptors and activates them, leading to various downstream effects. Notably, it has been found to display 14-fold preferential ERβ agonist activity .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. For instance, by blocking the VEGFR-2 signaling pathway, it can affect the PI3K/AKT and MEK/ERK signaling pathways . These pathways are involved in cell survival, growth, and proliferation, and their disruption can lead to the inhibition of these processes .
Pharmacokinetics
The presence of prenyl groups in its structure is known to increase its lipid solubility, affinity for the cell membrane, and gastrointestinal absorption capacity . These properties could potentially enhance its bioavailability.
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been found to inhibit cell proliferation , induce apoptosis , and inhibit migration, invasion, and epithelial-mesenchymal transition of cancer cells . These effects contribute to its potential anti-cancer activity.
Biochemical Analysis
Biochemical Properties
Licoflavone C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits lipopolysaccharide (LPS)-induced production of nitric oxide in RAW 264.7 macrophages, with an IC50 value of 20.4 µM . It also induces estrogen receptor-dependent gene expression in Saccharomyces cerevisiae expressing human estrogen receptor α (ERα) at a concentration of 0.1 µM . These interactions highlight the compound’s potential in modulating inflammatory responses and hormonal activities.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to be cytotoxic to HepG2 cells with an IC50 value of 9 µg/ml . Additionally, this compound demonstrates antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 7.81 to 15.62 µg/ml . The compound also influences cell signaling pathways, such as the estrogen receptor pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to estrogen receptors, leading to the activation of estrogen receptor-dependent gene expression . This compound also inhibits the production of nitric oxide by interacting with enzymes involved in the inflammatory response . These interactions result in the modulation of gene expression and enzyme activity, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as -20°C, and has a shelf life of up to four years . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although its effects may vary depending on the experimental conditions . For example, the minimum inhibitory concentrations (MICs) of this compound against certain bacteria can differ significantly between tested and reported values .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits cytotoxic effects at higher concentrations, while lower doses may have beneficial effects without significant toxicity . For instance, this compound has been found to induce apoptosis in cancer cells at specific concentrations, highlighting its potential as an anticancer agent . High doses may lead to adverse effects, emphasizing the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound has been shown to modulate the activity of enzymes involved in the inflammatory response, such as nitric oxide synthase . Additionally, this compound affects metabolic flux and metabolite levels, contributing to its diverse biological activities . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s lipophilic nature enhances its ability to cross cell membranes and accumulate in target tissues . This compound has been shown to localize in various cellular compartments, influencing its biological activity and therapeutic potential . These properties are essential for understanding the compound’s pharmacokinetics and optimizing its delivery in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound has been found to localize in the cytoplasm and interact with cellular organelles, such as the endoplasmic reticulum . These interactions are mediated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes:: The synthetic route for Licoflavone C involves prenylation of apigenin (8-prenylapigenin). Prenylation is the addition of a prenyl group (a five-carbon isoprenoid unit) to the flavone backbone. The specific reaction conditions and reagents used in this prenylation process are detailed in scientific literature.
Industrial Production:: While this compound is primarily obtained from natural sources, industrial-scale production methods may involve extraction and purification from plants or chemical synthesis using prenylation reactions.
Chemical Reactions Analysis
Reactions Undergone:: Licoflavone C can undergo various chemical reactions, including:
Prenylation: The addition of a prenyl group to the flavone structure.
Oxidation/Reduction: Depending on the functional groups present, this compound may participate in redox reactions.
Substitution: Substituent groups can be added or replaced on the flavone scaffold.
- Prenylation typically involves prenyltransferase enzymes or chemical prenylating agents.
- Oxidation and reduction reactions may use oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4).
- Substitution reactions may employ Lewis acids or bases.
Major Products:: The major product of prenylation is this compound itself. Other products may arise from side reactions or further modifications.
Scientific Research Applications
Licoflavone C has been investigated for its potential in various fields:
Chemistry: As a natural flavonoid, it contributes to our understanding of flavonoid biosynthesis and chemical reactivity.
Biology: Researchers study its effects on cellular processes, gene expression, and cell signaling pathways.
Medicine: this compound’s anti-genotoxic properties make it relevant for cancer research.
Industry: Its potential as an antioxidant or therapeutic agent may have industrial applications.
Comparison with Similar Compounds
Licoflavone C stands out due to its prenylation pattern and unique flavone structure. Similar compounds include other flavonoids like apigenin, luteolin, and quercetin.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHHCBRCXIDGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904164 | |
Record name | Licoflavone C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72357-31-4 | |
Record name | Licoflavone C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072357314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licoflavone C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LICOFLAVONE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQ85982ZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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